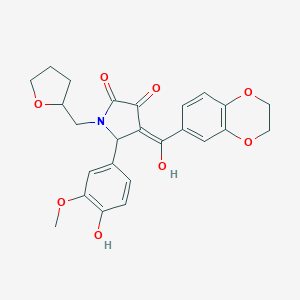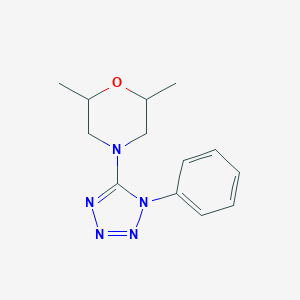![molecular formula C18H14N2O6S2 B255908 4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B255908.png)
4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body. For example, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid are diverse. This compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-oxidant effects, reducing oxidative stress in the body. In addition, this compound has been studied for its potential to regulate glucose and lipid metabolism, making it a potential treatment for diabetes and obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid in lab experiments is its diverse range of biochemical and physiological effects. This makes it a useful compound for studying various disease pathways and potential treatments. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Future Directions
There are many potential future directions for research on 4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid. One area of research could be to further investigate its anti-inflammatory and anti-oxidant effects, particularly in the context of chronic diseases such as cardiovascular disease and cancer. Another area of research could be to study its potential as a treatment for diabetes and obesity, particularly in combination with other compounds. Additionally, further research could be done to investigate the mechanism of action of this compound and its potential as a drug candidate for various diseases.
Synthesis Methods
The synthesis of 4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves the reaction of 3-nitrobenzaldehyde and furan-2-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with ethyl bromoacetate to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes and obesity. In addition, this compound has been investigated for its ability to inhibit certain enzymes and receptors, making it a potential drug candidate for a variety of diseases.
properties
Product Name |
4-[(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid |
|---|---|
Molecular Formula |
C18H14N2O6S2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C18H14N2O6S2/c21-16(22)5-2-8-19-17(23)15(28-18(19)27)10-13-6-7-14(26-13)11-3-1-4-12(9-11)20(24)25/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,22)/b15-10+ |
InChI Key |
CBPOKMCVXUYVHW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)



![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)